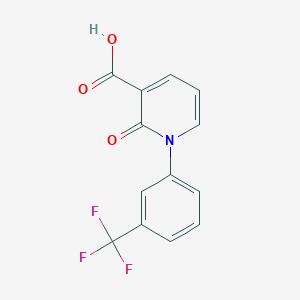
2-Oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its unique properties and applications in various fields, including pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a trifluoromethyl-substituted benzaldehyde with a suitable dihydropyridine derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
2-Oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
2-Oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 2-Oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
類似化合物との比較
Similar Compounds
2-Oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid: Lacks the trifluoromethyl group, which can affect its chemical and biological properties.
2-Oxo-1-(4-trifluoromethyl)phenyl-1,2-dihydropyridine-3-carboxylic acid: Similar structure but with the trifluoromethyl group in a different position, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 2-Oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability . These characteristics make it a valuable compound for various applications in research and industry .
生物活性
2-Oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, interactions with specific proteins, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H10F3N2O3
- Molecular Weight : 302.24 g/mol
- CAS Number : 1272758-11-8
Biological Activity Overview
The biological activity of this compound has been explored through various studies highlighting its cytotoxic properties and interaction with key proteins involved in cancer progression.
Cytotoxic Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that compounds related to this structure displayed IC50 values ranging from 1.18 to 8.83 µM against human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .
Table 1: Cytotoxic Effects of Related Compounds
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.18 | MCF7 |
| Compound B | 4.62 | HCT116 |
| Compound C | 8.83 | PC3 |
Interaction with PARP-1
Docking studies have shown that the compound interacts favorably with the PARP-1 protein, which is crucial for DNA repair mechanisms in cells. The binding affinity was indicated by low ΔG values (−9.8 to −10.6 kcal/mol), suggesting a strong interaction through hydrogen bonds and π–π stacking with specific amino acids such as Tyr246 and Asp105 . This interaction may enhance the compound's potential as an anti-cancer agent by inhibiting DNA repair pathways in cancer cells.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly affects the biological activity of the compound. Studies suggest that this moiety enhances lipophilicity and may improve binding affinity to target proteins . The carbonyl and hydroxyl groups also contribute to the nucleophilicity of the molecule, which is essential for its anticancer activity .
Case Studies and Research Findings
In a recent study published in MDPI, researchers synthesized a series of dihydropyridine derivatives, including the target compound, and evaluated their cytotoxicity against multiple cell lines. The results indicated that these compounds could potentially overcome multidrug resistance in tumors, a significant hurdle in cancer treatment .
Example Case Study
A specific derivative of the compound was tested for its antiproliferative effects on HTC-15 cell lines, revealing a notable decrease in cell viability at concentrations correlating with higher binding affinities to PARP-1 . This suggests that targeting DNA repair mechanisms may be an effective strategy in developing new anticancer therapies.
特性
分子式 |
C13H8F3NO3 |
|---|---|
分子量 |
283.20 g/mol |
IUPAC名 |
2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)8-3-1-4-9(7-8)17-6-2-5-10(11(17)18)12(19)20/h1-7H,(H,19,20) |
InChIキー |
KFEISZAWONWZCB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N2C=CC=C(C2=O)C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















